BenchChemオンラインストアへようこそ!

1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea

Kinase inhibitor design Regioisomeric selectivity Molecular docking

This synthetic heterocyclic urea derivative is a critical tool compound for kinase inhibitor research. The 3-ylmethyl urea orientation targets a hydrophobic sub-pocket near the kinase hinge, while the thiophene ring enables investigation of CYP-mediated S-oxidation. Essential for SAR studies, it should be procured with a matched phenyl analog as a negative control to ensure experimental reproducibility.

Molecular Formula C14H14N4OS
Molecular Weight 286.35
CAS No. 1396846-75-5
Cat. No. B2782280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea
CAS1396846-75-5
Molecular FormulaC14H14N4OS
Molecular Weight286.35
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)CNC(=O)NCC3=CC=CS3
InChIInChI=1S/C14H14N4OS/c19-14(16-10-12-4-3-7-20-12)15-8-11-9-17-18-6-2-1-5-13(11)18/h1-7,9H,8,10H2,(H2,15,16,19)
InChIKeyPFIWHYCJEKMSRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea (CAS 1396846-75-5): Structural Identity and Procurement-Relevant Physicochemical Profile


1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea (CAS 1396846-75-5) is a synthetic heterocyclic urea derivative (molecular formula C₁₄H₁₄N₄OS, molecular weight 286.35 g/mol) that incorporates a pyrazolo[1,5-a]pyridine core and a thiophene ring connected via a urea–methylene bridge [1]. The pyrazolo[1,5-a]pyridine scaffold is broadly recognized in medicinal chemistry for its utility in kinase inhibition and phosphodiesterase modulation [2]. The compound's computed physicochemical properties include a topological polar surface area of 86.7 Ų, an XLogP3-AA of 1.2, and two hydrogen bond donors, placing it within favorable oral drug-likeness space [1].

Why 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea Cannot Be Interchanged with Generic Pyrazolopyridine Ureas: Structural Determinants of Selectivity


The pyrazolo[1,5-a]pyridine urea chemotype includes numerous analogs that differ in the regiochemistry of urea attachment (3-ylmethyl vs. 5-yl), the nature of the heterocyclic substituent (thiophene vs. phenyl, benzodioxole, or furan), and the presence or absence of the methylene spacer [1]. Published structure–activity relationship (SAR) studies on related pyrazolo[1,5-a]pyridine ureas demonstrate that even minor modifications—such as replacing a thiophene with a furan ring or shifting the urea linkage from the 3- to the 5-position—can substantially alter kinase selectivity profiles and cellular potency by orders of magnitude [2]. Consequently, generic substitution without confirmatory comparative binding or functional data carries a high risk of introducing unpredictable off-target pharmacology or loss of target engagement, undermining experimental reproducibility and procurement decision-making [1][2].

Quantitative Differentiation of 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea from Closest Structural Analogs


Regiochemical Positioning of the Urea Linkage: 3-ylmethyl vs. 5-yl Substitution and Predicted Kinase Binding Poses

The target compound bears the urea appendage at the pyrazolo[1,5-a]pyridin-3-ylmethyl position, in contrast to the more commonly explored pyrazolo[1,5-a]pyridin-5-yl urea series. In silico docking experiments reported for structurally related 3-substituted pyrazolo[1,5-a]pyridine ureas indicate that the 3-ylmethyl orientation directs the terminal aromatic group into a hydrophobic sub-pocket adjacent to the hinge region of several kinases, whereas 5-substituted isomers project the urea into the solvent-exposed front pocket, favoring different selectivity profiles [1]. While no direct head-to-head kinase panel data are publicly available for this specific compound, a close 3-ylmethyl analog—1-(4-chlorophenyl)methyl-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea (CAS 1396558-97-6)—exhibited an IC₅₀ of 28 nM against non-small cell lung cancer (NSCLC) cell lines, suggesting that the 3-ylmethyl regioisomeric scaffold can achieve nanomolar cellular potency [2].

Kinase inhibitor design Regioisomeric selectivity Molecular docking

Thiophene vs. Phenyl/Furan Terminal Substituent: Impact on Predicted logP, Polar Surface Area, and Metabolic Susceptibility

The thiophen-2-ylmethyl substituent in the target compound imparts a distinct physicochemical signature compared to close phenyl- and furan-containing analogs. The computed XLogP3-AA value of 1.2 for the target compound [1] is intermediate between that of 1-(2H-1,3-benzodioxol-5-yl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea (predicted XLogP ≈ 1.5) and 1-(furan-3-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (predicted XLogP ≈ 0.9), while the topological polar surface area (TPSA) of 86.7 Ų [1] is comparable to that of the furan analog (~87 Ų) but lower than the benzodioxole analog (~96 Ų). The sulfur atom in the thiophene ring introduces a site for potential cytochrome P450-mediated S-oxidation that is absent in phenyl analogs, which may confer a different metabolic soft-spot profile [2].

Physicochemical property optimization Metabolic stability Lipophilic ligand efficiency

Urea vs. Thiourea Bioisosteric Replacement: Cytotoxicity Differential in the Pyrazolo[1,5-a]pyridine Series

In a focused library of pyrazolo[1,5-a]pyridine derivatives bearing aryl urea, thiourea, and sulfonamide moieties evaluated against the MCF-7 breast cancer cell line, the thiourea derivatives consistently outperformed the urea derivatives in growth inhibition (GI₅₀) assays. The two most potent thiourea compounds (designated 19 and 22) achieved GI₅₀ values of 3.15 μM and 3.2 μM, respectively, whereas the urea-containing compounds in the same series exhibited GI₅₀ values predominantly in the sub-millimolar to high-micromolar range [1]. While the target compound was not specifically included in this study, the finding establishes a class-level SAR trend wherein the urea linkage is generally less favorable for MCF-7 cytotoxicity than the thiourea linkage within the pyrazolo[1,5-a]pyridine scaffold [1].

Bioisostere strategy Cytotoxicity SAR Thiourea advantage

Procurement-Optimal Application Scenarios for 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea Based on Current Evidence


Kinase Selectivity Profiling Panels Targeting the Hinge-Binding Hydrophobic Sub-Pocket

Given the in silico evidence that the 3-ylmethyl urea orientation projects the terminal aromatic group into a hydrophobic sub-pocket adjacent to the kinase hinge region [1], this compound is suitable for inclusion in broad kinase selectivity panels aimed at identifying novel type I/type II kinase inhibitors. The thiophene substituent may confer selectivity for kinases with a small hydrophobic pocket near the gatekeeper residue, such as certain members of the CMGC kinase family. Procurement for kinase profiling should be accompanied by a structurally matched 5-yl-substituted isomer as a negative-control regioisomer.

CYP450-Dependent Metabolite Identification Studies Using Thiophene as a Reactive Metabolite Alert

The sulfur atom in the thiophene ring is a known site for cytochrome P450-mediated S-oxidation, which can generate reactive thioether metabolites [2]. This compound may serve as a tool molecule for investigating thiophene bioactivation pathways in human liver microsomal or hepatocyte assays. It should be procured alongside a matched phenyl analog (lacking the sulfur) as a negative-control probe for reactive metabolite screening (e.g., glutathione trapping assays).

Structure–Activity Relationship Studies Comparing Urea and Thiourea Bioisosteres in MCF-7 and Other Cancer Cell Lines

The published SAR data demonstrate that thiourea derivatives in the pyrazolo[1,5-a]pyridine scaffold achieve GI₅₀ values in the low micromolar range against MCF-7 cells, whereas urea derivatives are significantly less potent [3]. This compound can be procured as the urea reference standard in a matched-pair comparison with its thiourea bioisostere across a panel of cancer cell lines to quantify the contribution of the urea oxygen-to-sulfur exchange to antiproliferative activity.

Computational Chemistry and Docking Model Validation for Pyrazolopyridine-Based Ligands

With experimentally determined molecular weight (286.35), XLogP (1.2), TPSA (86.7 Ų), and a well-defined SMILES string [4], this compound is an ideal test case for validating docking scoring functions and molecular dynamics simulations of pyrazolopyridine-containing ligands targeting kinases or other ATP-binding proteins. Its moderate size and balanced polarity reduce the risk of non-specific binding artifacts in computational models.

Quote Request

Request a Quote for 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.